molecular formula C2H4O6Zn B040002 ZINC oxalate dihydrate CAS No. 4255-07-6

ZINC oxalate dihydrate

Cat. No. B040002
CAS RN: 4255-07-6
M. Wt: 189.4 g/mol
InChI Key: WCKIDCVWRJUPFY-UHFFFAOYSA-L
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Description

Synthesis Analysis

Zinc oxalate dihydrate can be synthesized via precipitation methods, where it is characterized by FT-IR, XRD, and SEM-EDAX. The synthesis process is instrumental in determining the compound's thermal decomposition kinetics, which often leads to the formation of zinc oxide (ZnO) nanoparticles upon heating. Various studies have utilized different synthesis routes, including the reverse micellar route for nanorods and controlled double-jet precipitation for flaky particles, to achieve desired morphologies and sizes (Sabira & Muraleedharan, 2020) (Xing & Kai, 2019).

Molecular Structure Analysis

The molecular structure of this compound has been explored through computational and experimental methods, revealing its decomposition pathway to ZnO and the evolution of CO2 and CO. X-ray crystallography and NMR spectroscopy have been employed to understand the symmetry and coordination within its structure, providing insights into its thermal and reactive behaviors (Sabira & Muraleedharan, 2020).

Chemical Reactions and Properties

This compound participates in thermal decomposition reactions, leading to the formation of ZnO and the release of gaseous byproducts. This process, alongside its kinetic parameters, has been thoroughly investigated to understand its stability and reactivity under various conditions. The compound's ability to form coordination polymers through oxidative coupling processes also highlights its versatility in chemical reactions (Beattie et al., 2017).

Physical Properties Analysis

The physical properties of this compound, including its solubility, thermal stability, and decomposition mechanisms, have been examined. Its role as a precursor to ZnO nanoparticles, with specific attention to the effect of synthesis conditions on particle size and morphology, underscores its significance in materials science. The morphological evolution of this compound under various synthesis conditions further elucidates its physical characteristics (Kanade et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, particularly its reactivity and the nature of its decomposition products, have been a focus of research. Studies investigating the thermal decomposition pathways and the formation of ZnO highlight the compound's chemical stability and potential reactivity under varying conditions. The exploration of its role in the synthesis of zinc-based coordination polymers and other complex structures reflects its versatile chemical behavior (Evans & Lin, 2001).

Scientific Research Applications

  • Thermogravimetry and Differential Thermal Analysis : Zinc oxalate dihydrate is used to establish the reproducibility of simultaneous thermogravimetry-differential thermal analysis units. This allows for single-run data recording, enhancing the precision of thermal analyses (Aggarwal & Dollimore, 1996).

  • Anode Material in Li-ion Batteries : Synthesizing ZnO from this compound at 600°C has shown optimal performance as an anode material. This process improves the electrochemical performance of commercial graphite anodes in lithium-ion batteries (Yudha et al., 2021).

  • Optical Properties for LEDs and Light-Emitting Devices : ZnO nanotriangles synthesized using zinc oxalate exhibit hexagonal zincite structures with promising optical properties, making them suitable for applications in LEDs and other light-emitting devices (Salavati‐Niasari, Mir, & Davar, 2009).

  • Precursor to Uniform ZnO Nanoparticles : Zinc oxalate nanorods can serve as a convenient precursor to uniform zinc oxide nanoparticles. These have potential applications in photoluminescence and in the development of metal-organic frameworks (Ahmad et al., 2006).

  • Formation of α-Zn2SiO4Mn2+

    : Under hydrothermal conditions, this compound forms α-Zn2SiO4:Mn2+ at a higher rate than other starting materials. This is attributed to its stability and lesser reactivity with silica (Suino et al., 2013).

  • Dehydration and Pyrolysis : The dehydration and pyrolysis of this compound result in rapid ZnO sintering at temperatures above 500-600°C, with significant water retention during dehydration (Giovanoli & Wiedemann, 1968).

  • Thermal Decomposition to ZnO Particles : Its thermal decomposition leads to the production of nanometer-sized ZnO particles, likely due to the evolution of CO2 and CO (Sabira & Muraleedharan, 2020).

  • Characterization in Aqueous Oxalic Acid Solutions : During the anodic polarization of zinc in aqueous oxalic acid solutions, crystalline this compound layers covered with thin ZnO external layers are characterized (Lilov et al., 2019).

Safety and Hazards

Zinc Oxalate Dihydrate may cause irritation to the respiratory tract and skin. It can cause serious eye irritation and is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid dust formation .

Mechanism of Action

Target of Action

Zinc Oxalate Dihydrate primarily targets the process of thermal decomposition . It is used as a precursor for the synthesis of Zinc Oxide (ZnO) nanoparticles . The compound’s primary role is to undergo thermal decomposition to produce ZnO, which is a material of interest due to its various properties such as optical, mechanical, electrical, magnetic, and catalytic behavior .

Mode of Action

This compound interacts with its target through a process of dehydration and decomposition . This process is studied using non-isothermal DSC technique in the N2 atmosphere at different heating rates . The theoretical investigation indicates that the compound decomposes to ZnO along with the evolution of CO2 and CO .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the thermal decomposition of metal oxalates . This pathway leads to the formation of homogenous oxide nanoparticles at low temperatures . The resultant ZnO nanoparticles have significant applications due to their diverse properties .

Pharmacokinetics

The pharmacokinetics of this compound primarily involves its transformation into ZnO through thermal decomposition . The kinetics of this process are studied using various isoconversional methods . .

Result of Action

The result of this compound’s action is the formation of ZnO nanoparticles . These nanoparticles are characterized by UV, TEM, SEM-EDAX, and XRD, and are found to be in the nanometer range . The ZnO nanoparticles have important optical, mechanical, electrical, magnetic, and catalytic behavior .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmosphere . The dehydration and decomposition of the compound are studied in an N2 atmosphere at different heating rates . The presence of a citrate ligand also significantly affects the morphology of zinc oxalate particles .

properties

IUPAC Name

zinc;oxalate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.2H2O.Zn/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKIDCVWRJUPFY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dihydrate: White solid; [Hawley]
Record name Zinc oxalate
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CAS RN

547-68-2, 4255-07-6
Record name Zinc oxalate
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Record name Zinc(II) oxalate dihydrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ZINC oxalate dihydrate
Reactant of Route 2
ZINC oxalate dihydrate

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